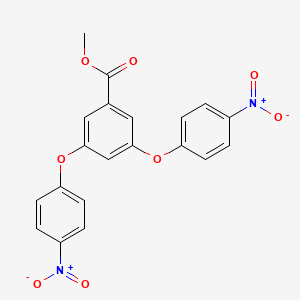

Methyl 3,5-bis(4-nitrophenoxy)benzoate

Description

Methyl 3,5-bis(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring two 4-nitrophenoxy substituents at the 3- and 5-positions of the central aromatic ring. For instance, the related compound 3,5-bis(4-nitrophenoxy)benzoic acid (Compound W) was identified as a potent inhibitor of Aβ42 production in Alzheimer’s disease research .

Propriétés

Numéro CAS |

173550-32-8 |

|---|---|

Formule moléculaire |

C20H14N2O8 |

Poids moléculaire |

410.3 g/mol |

Nom IUPAC |

methyl 3,5-bis(4-nitrophenoxy)benzoate |

InChI |

InChI=1S/C20H14N2O8/c1-28-20(23)13-10-18(29-16-6-2-14(3-7-16)21(24)25)12-19(11-13)30-17-8-4-15(5-9-17)22(26)27/h2-12H,1H3 |

Clé InChI |

RROYEXSVVABRQD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

3,5-Bis(4-nitrophenoxy)benzoic Acid (Compound W)

- Structural Relationship : Compound W is the carboxylic acid form of the target methyl ester.

- Key Differences :

- The methyl ester derivative likely exhibits higher lipophilicity, enhancing membrane permeability compared to the polar carboxylic acid.

- Compound W demonstrated efficacy in reducing Aβ42 levels in cellular assays, suggesting that the methyl ester might act as a prodrug requiring hydrolysis to the active acid form .

- Implications : Esterification strategies could optimize bioavailability while retaining therapeutic effects.

Methyl 4-(3-nitrobenzyloxy)benzoate

- Structural Features: Substitution at the 4-position with a 3-nitrobenzyloxy group (vs. 3,5-bis(4-nitrophenoxy) in the target compound).

- Key Differences :

- Synthetic Relevance : Prepared via nucleophilic substitution under basic conditions, similar methodologies could apply to the target compound.

Triazine-Containing Benzoates

- Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate .

- Structural Complexity : Incorporation of a triazine ring introduces multiple hydrogen-bonding sites and planar rigidity.

- Functional Impact : Triazine derivatives often exhibit enhanced thermal stability and diverse reactivity, contrasting with the simpler nitro-substituted target compound.

Trifluoromethyl-Substituted Benzoates

- Example : (4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate .

- Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than nitro, increasing electrophilicity and altering solubility.

- Applications : Such compounds are often explored in agrochemicals and pharmaceuticals due to their metabolic stability.

Hydroxymethyl-Methoxy-Substituted Benzoates

- Example: Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate .

- Hydrogen Bonding : Hydroxymethyl groups enable extensive O–H···O networks, influencing crystal packing and solubility.

- Electronic Contrast : Methoxy groups are electron-donating, opposing the electron-withdrawing nitro groups in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Relevance : Compound W’s activity against Aβ42 suggests that the methyl ester derivative could be optimized for central nervous system delivery via esterase-mediated activation .

- Material Science Applications : Analogous compounds with hydrogen-bonding or bulky substituents (e.g., hydroxymethyl-methoxy derivatives) demonstrate how functional groups dictate solid-state properties, guiding the design of crystalline materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.